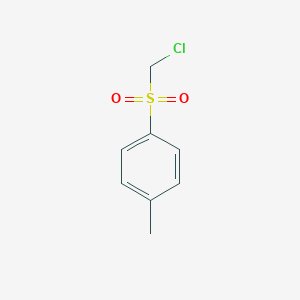

1-((Chloromethyl)sulfonyl)-4-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPJNJKCPJDTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340243 | |

| Record name | p-Toluenesulfonylmethyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7569-26-8 | |

| Record name | p-Toluenesulfonylmethyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloromethanesulfonyl-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-((Chloromethyl)sulfonyl)-4-methylbenzene synthesis mechanism

An In-depth Technical Guide on the Synthesis of 1-((Chloromethyl)sulfonyl)-4-methylbenzene

Introduction

This compound, also known as p-tolyl chloromethyl sulfone, is a key intermediate in organic synthesis. Its bifunctional nature, containing both a reactive chloromethyl group and a stable sulfonyl group, makes it a valuable reagent for the introduction of the tosylmethyl (p-toluenesulfonylmethyl) moiety. This group is particularly important in the construction of complex molecules, including various heterocyclic compounds and other pharmacologically relevant scaffolds. This document provides a detailed overview of a common and effective synthesis mechanism for this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound is most commonly achieved through the free-radical chlorination of p-tolyl methyl sulfone. This reaction typically utilizes a chlorinating agent, such as sulfuryl chloride (SO2Cl2), and a radical initiator, like benzoyl peroxide, under thermal or photochemical conditions. The reaction selectively chlorinates the methyl group attached to the sulfone due to the stability of the resulting radical intermediate.

Overall Reaction Scheme:

Reaction Mechanism

The synthesis proceeds via a classic free-radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Caption: Free-radical chain mechanism for the chlorination of p-tolyl methyl sulfone.

-

Initiation: The process begins with the homolytic cleavage of the radical initiator, benzoyl peroxide, upon heating. This generates phenyl radicals, which are highly reactive.

-

Propagation: This is a two-step cycle. First, a phenyl radical abstracts a hydrogen atom from the methyl group of p-tolyl methyl sulfone, forming a stable p-tolyl sulfonylmethyl radical and benzene. This radical is stabilized by the adjacent sulfonyl group. In the second step, this newly formed radical reacts with sulfuryl chloride to yield the desired product, this compound, and a chlorosulfonyl radical. The chlorosulfonyl radical can then decompose to sulfur dioxide and a chlorine radical, which can also abstract a hydrogen from the starting material, continuing the chain.

-

Termination: The reaction is terminated when any two radical species combine to form a stable, non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.

Experimental Protocol and Data

The following section details a representative experimental procedure for the synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity Used | Moles |

| p-Tolyl methyl sulfone | 170.23 | 10.0 g | 0.0587 |

| Sulfuryl Chloride (SO2Cl2) | 134.97 | 8.7 g (5.2 mL) | 0.0645 |

| Benzoyl Peroxide | 242.23 | 0.2 g | 0.00083 |

| Carbon Tetrachloride (CCl4) | - | 100 mL | - |

Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve p-tolyl methyl sulfone (10.0 g) and benzoyl peroxide (0.2 g) in carbon tetrachloride (100 mL).

-

Reagent Addition: Add sulfuryl chloride (5.2 mL) dropwise to the stirred solution at room temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux (approximately 77°C) and maintain this temperature for 4 hours. The reaction should be carried out in a well-ventilated fume hood.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The resulting crude solid is purified by recrystallization from a mixture of ethanol and water to afford the final product as white crystalline needles.

Results and Characterization

| Parameter | Value |

| Yield | 10.5 g (87%) |

| Appearance | White crystalline solid |

| Melting Point | 88-90 °C |

| ¹H NMR | Consistent with product structure |

| ¹³C NMR | Consistent with product structure |

| IR (cm⁻¹) | 1330, 1150 (SO₂ stretch) |

Safety Considerations

-

Sulfuryl chloride is corrosive and lachrymatory. It reacts violently with water. Handle with extreme care in a fume hood.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a safer alternative like chlorobenzene if possible.

-

Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.

-

The reaction evolves HCl and SO₂ gases , which are corrosive and toxic. The apparatus must be vented to a scrubber.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The free-radical chlorination of p-tolyl methyl sulfone using sulfuryl chloride is a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward, and the product can be easily purified by recrystallization. A thorough understanding of the underlying free-radical mechanism is crucial for optimizing reaction conditions and ensuring safe handling of the hazardous reagents involved. This compound serves as a robust intermediate for further synthetic transformations in the development of novel chemical entities.

An In-depth Technical Guide to the Physicochemical Properties of 1-((Chloromethyl)sulfonyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral analysis of 1-((Chloromethyl)sulfonyl)-4-methylbenzene. The information is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Physical Properties

This compound, also known as chloromethyl p-tolyl sulfone, is a solid organic compound.[1][2] The key identification and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Chloromethyl p-tolyl sulfone, p-Toluenesulfonylmethyl chloride, Tosylmethyl chloride | [2] |

| CAS Number | 7569-26-8 | [1] |

| Molecular Formula | C₈H₉ClO₂S | [2] |

| Molecular Weight | 204.68 g/mol | [1] |

| Physical Form | Solid | [1][2] |

| Melting Point | 87-89 °C | |

| Boiling Point | 346.0 ± 42.0 °C (at 760 mmHg, Predicted) | |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Spectroscopic Data

Note: The following are representative spectral data for the analogous compound without the p-methyl group and should be used for comparative purposes only.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Data for ((Chloromethyl)sulfonyl)benzene is available from instruments such as the Bruker AM-300.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectral data for ((Chloromethyl)sulfonyl)benzene has been recorded.[3]

-

IR (Infrared) Spectroscopy: FTIR spectra of ((Chloromethyl)sulfonyl)benzene have been obtained from melts.[3]

-

Mass Spectrometry: GC-MS data for ((Chloromethyl)sulfonyl)benzene is available, with prominent peaks observed at m/z 141, 77, 51, 125, and 78.[3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in standard organic synthesis resources, its structure suggests a logical synthetic pathway. A plausible approach involves the chloromethylation of methyl p-tolyl sulfone.

The following diagram illustrates a potential synthetic route.

Caption: Plausible synthetic pathway to this compound.

Experimental Workflow for a Related Synthesis (Methyl p-tolyl sulfone):

A known procedure for the synthesis of the precursor, methyl p-tolyl sulfone, involves the reaction of p-toluenesulfonyl chloride with sodium sulfite and sodium bicarbonate to form sodium p-toluenesulfinate, which is then methylated.[4][5][6]

The following diagram outlines the general experimental workflow for the synthesis of sulfones.

Caption: General experimental workflow for sulfone synthesis and purification.

Safety and Handling

This compound is associated with certain hazards and should be handled with appropriate safety precautions.[1]

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[1]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[1]

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

The logical relationship for handling chemical compounds is outlined below.

Caption: Standard procedure for safe chemical handling and disposal.

References

- 1. This compound | 7569-26-8 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. ((Chloromethyl)sulphonyl)benzene | C7H7ClO2S | CID 81625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101659635A - Preparation method of methyl p-tolyl sulfone - Google Patents [patents.google.com]

- 6. CN101659635B - Preparation method of methyl p-tolyl sulfone - Google Patents [patents.google.com]

Unveiling the Synthetic Potential of 1-((Chloromethyl)sulfonyl)-4-methylbenzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-((Chloromethyl)sulfonyl)-4-methylbenzene, registered under CAS number 7569-26-8, is a sulfonyl chloride derivative that holds potential as a versatile reagent and building block in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its structure, featuring a reactive chloromethylsulfonyl group attached to a toluene backbone, presents a unique combination of functionalities that can be exploited for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, potential synthetic applications, and future research directions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 7569-26-8 | N/A |

| Molecular Formula | C₈H₉ClO₂S | [1][2] |

| Molecular Weight | 204.67 g/mol | [3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in dry, room temperature conditions | [2] |

| Synonyms | Chloromethyl p-tolyl sulfone, p-Toluenesulfonylmethyl chloride, Tosylmethyl chloride | [1] |

Synthesis and Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl group and the presence of a labile chlorine atom on the adjacent methyl group. This makes the compound a valuable precursor for the synthesis of various sulfone derivatives.

Nucleophilic Substitution Reactions: The chloromethyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. Reactions with amines, alcohols, and thiols would lead to the formation of the corresponding sulfonamides, ethers, and thioethers, respectively. These reactions are fundamental in the construction of diverse molecular libraries for drug discovery.

A generalized workflow for the reaction of this compound with a generic nucleophile is depicted below.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1-((Chloromethyl)sulfonyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1-((Chloromethyl)sulfonyl)-4-methylbenzene, also known as chloromethyl p-tolyl sulfone or tosylmethyl chloride, is a solid organic compound. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 204.67 g/mol |

| Appearance | White to off-white solid (predicted) |

| CAS Number | 7569-26-8 |

Predicted Spectroscopic Data

The following tables present the predicted spectroscopic data for this compound. These values have been estimated using established computational methods and are intended to guide researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to -SO₂) |

| ~7.40 | d | 2H | Ar-H (meta to -SO₂) |

| ~4.80 | s | 2H | -CH₂Cl |

| ~2.45 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Ar-C (ipso, attached to -SO₂) |

| ~142.0 | Ar-C (ipso, attached to -CH₃) |

| ~130.0 | Ar-CH (meta to -SO₂) |

| ~128.5 | Ar-CH (ortho to -SO₂) |

| ~62.0 | -CH₂Cl |

| ~21.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Predicted Major Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1320 & ~1150 | Strong | Asymmetric & Symmetric S=O stretch (sulfonyl) |

| ~1600, ~1490 | Medium-Weak | C=C stretch (aromatic) |

| ~815 | Strong | C-H bend (para-disubstituted benzene) |

| ~700-600 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Predicted Major Fragments under Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 204/206 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 155 | High | [M - CH₂Cl]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 49/51 | Moderate | [CH₂Cl]⁺ |

Standard Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) within a 5 mm NMR tube.

-

Instrumental Setup: Insert the sample into the NMR spectrometer. Perform tuning and shimming procedures to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16 to 32 scans are generally co-added to ensure an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often 1024 or more) and a longer relaxation delay are required to obtain a high-quality spectrum.

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline corrections. The signals in the ¹H NMR spectrum are integrated, and chemical shifts for both ¹H and ¹³C spectra are referenced against the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): A small quantity of the solid sample is placed onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Consistent pressure is applied to ensure intimate contact between the sample and the crystal surface.

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded. This is essential for subtracting contributions from atmospheric gases (CO₂, H₂O) and the instrument itself.

-

Sample Spectrum Acquisition: The IR spectrum of the sample is then collected. Typically, 16 to 32 scans are averaged at a resolution of 4 cm⁻¹ to enhance the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum, yielding the final spectrum of the compound, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: For a solid sample, introduction into the mass spectrometer can be achieved via a direct insertion probe for Electron Ionization (EI). Alternatively, the sample can be dissolved in a volatile solvent and introduced through a gas chromatograph (GC-MS) or infused directly for Electrospray Ionization (ESI).

-

Ionization: The sample molecules are ionized using a suitable technique. For this type of compound, EI at a standard energy of 70 eV is common.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at its respective m/z.

-

Data Analysis: The output is a mass spectrum, a plot of relative ion intensity against m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern provides valuable structural information.

Relevance in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, its structural components are highly relevant in the field of drug development.

The sulfone moiety is a prevalent feature in numerous FDA-approved drugs. It often serves as a bioisostere for other functional groups and can enhance a molecule's metabolic stability, solubility, and cell permeability.

The chloromethyl sulfonyl group , in particular, is a reactive functional group that can act as an electrophile. In drug design, such moieties are often incorporated to create covalent inhibitors . These molecules can form a permanent covalent bond with a nucleophilic amino acid residue (such as cysteine) within the active site of a target protein. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action. This strategy has been successfully employed in the development of drugs for various diseases, including cancer and viral infections.

Visualizations

Potential Synthetic Pathway

The following diagram outlines a plausible synthetic route for the preparation of this compound.

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-((Chloromethyl)sulfonyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-((chloromethyl)sulfonyl)-4-methylbenzene, a compound of interest in synthetic organic chemistry. Due to the limited availability of experimental crystallographic data for this specific molecule, this report leverages computational data to elucidate its structural parameters. Detailed experimental protocols for its synthesis are presented, adapted from established methodologies for structurally related compounds. Furthermore, a thorough analysis of its expected spectroscopic characteristics is provided, supported by data from close chemical analogs. This guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this and similar sulfonyl chloride derivatives.

Molecular Structure and Bonding

This compound, also known as chloromethyl p-tolyl sulfone, possesses the chemical formula C₈H₉ClO₂S. Its structure features a central hexavalent sulfur atom bonded to two oxygen atoms, a chloromethyl group, and a p-tolyl (4-methylphenyl) group. The bonding around the sulfur atom is tetrahedral, a consequence of sp³ hybridization. The presence of the electron-withdrawing sulfonyl group and the chlorine atom significantly influences the electronic properties and reactivity of the molecule.

Molecular Geometry

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | S=O | 1.43 |

| S-C (aromatic) | 1.77 | |

| S-C (chloromethyl) | 1.83 | |

| C-Cl | 1.79 | |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-H (aromatic) | 1.08 | |

| C-H (methyl) | 1.09 | |

| C-H (chloromethyl) | 1.09 | |

| Bond Angles (°) | O=S=O | 119.5 |

| O=S-C (aromatic) | 108.5 | |

| O=S-C (chloromethyl) | 107.5 | |

| C (aromatic)-S-C (chloromethyl) | 105.0 | |

| S-C-Cl | 110.0 | |

| C-S-C | 104.0 |

Note: The values presented in this table are based on computational chemistry predictions and should be considered as approximations of the actual experimental values.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly documented in a single source. However, a reliable synthetic route can be devised based on well-established reactions of p-toluenesulfonyl chloride. The following protocol outlines a two-step process involving the preparation of a sulfinate salt intermediate followed by chloromethylation.

Synthesis of Sodium p-Toluenesulfinate

Materials:

-

p-Toluenesulfonyl chloride (1.0 eq)

-

Sodium sulfite (1.2 eq)

-

Sodium bicarbonate (1.2 eq)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluenesulfonyl chloride in a minimal amount of ethanol.

-

In a separate beaker, prepare an aqueous solution of sodium sulfite and sodium bicarbonate.

-

Slowly add the aqueous solution to the ethanolic solution of p-toluenesulfonyl chloride with vigorous stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the sodium p-toluenesulfinate.

-

Collect the white crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield sodium p-toluenesulfinate.

Synthesis of this compound

Materials:

-

Sodium p-toluenesulfinate (1.0 eq)

-

Dichloromethane (as solvent and reactant)

-

A phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq)

-

Sodium hydroxide (50% aqueous solution)

Procedure:

-

In a two-necked round-bottom flask fitted with a mechanical stirrer and a dropping funnel, suspend sodium p-toluenesulfinate in dichloromethane.

-

Add the phase-transfer catalyst to the suspension.

-

With vigorous stirring, add the 50% sodium hydroxide solution dropwise to the reaction mixture at room temperature.

-

Continue stirring vigorously for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound as a white solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the p-tolyl group at approximately 2.4 ppm. The aromatic protons will appear as two doublets in the range of 7.4-7.8 ppm, characteristic of a para-substituted benzene ring. The most downfield signal will be a singlet corresponding to the chloromethyl protons, expected around 4.8-5.0 ppm due to the strong deshielding effects of the adjacent sulfonyl group and chlorine atom.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon around 21 ppm. The aromatic carbons will resonate in the 128-145 ppm region, with four distinct signals due to the para-substitution. The chloromethyl carbon is expected to appear significantly downfield, in the range of 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the sulfonyl group. Strong, sharp peaks are expected around 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. A C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 204, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would involve the loss of a chlorine atom (M-35), a chloromethyl radical (M-49), and cleavage of the S-C bonds.

Mandatory Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Synthetic Workflow

Caption: Two-step synthesis of the target compound from p-toluenesulfonyl chloride.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and synthesis of this compound. While the absence of experimental crystallographic data necessitates the use of computational predictions for its geometry, the fundamental aspects of its structure are well-understood. The provided synthetic protocol offers a clear and viable route for its preparation in a laboratory setting. The predicted spectroscopic data serves as a useful reference for the characterization of this compound. It is hoped that this guide will be a valuable tool for scientists and researchers working with this and related sulfonyl compounds. Further experimental studies are encouraged to validate the computational data and to further explore the chemical and potential biological properties of this molecule.

An In-depth Technical Guide on the Solubility of 1-((Chloromethyl)sulfonyl)-4-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-((chloromethyl)sulfonyl)-4-methylbenzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong qualitative understanding based on structurally similar compounds and outlines detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound, also known as chloromethyl p-tolyl sulfone or p-toluenesulfonylmethyl chloride, is a solid organic compound.[1][2] Its chemical structure, featuring a sulfonyl group and a chloromethyl group attached to a toluene backbone, suggests that it is a relatively non-polar molecule. This structural characteristic is the primary determinant of its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in chemical synthesis, reaction kinetics, and formulation development.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Structurally Similar p-Toluenesulfonyl Chloride

| Solvent Classification | Solvent Example | Qualitative Solubility |

| Aromatic Hydrocarbon | Benzene | Freely Soluble[3][4][6] |

| Halogenated Hydrocarbon | Chloroform | Freely Soluble[3] |

| Alcohol | Ethanol | Freely Soluble[3][4][6] |

| Ether | Diethyl Ether | Freely Soluble[4][6] |

| Polar Aprotic | Methylene Chloride | Soluble[6] |

| Aqueous | Water | Insoluble[3][4][7] |

Based on this information, it is highly probable that this compound exhibits similar solubility characteristics, being readily soluble in non-polar to moderately polar organic solvents and poorly soluble in highly polar solvents like water.

For researchers requiring precise solubility data, the following sections provide detailed experimental protocols for its determination.

Experimental Protocol for Determining Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the equilibrium solubility method, often referred to as the shake-flask method.[8][9] This method measures the concentration of a solute in a saturated solution at a specific temperature.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.[11]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[10]

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or GC, to determine the concentration of the dissolved solid.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

3.3. Data Presentation

The quantitative solubility data should be recorded in a structured table.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Acetone | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is scarce, a strong qualitative assessment can be made based on its chemical structure and the known solubility of similar compounds. For applications requiring precise quantitative data, the provided experimental protocol for equilibrium solubility determination offers a robust and reliable methodology for researchers in the fields of chemistry and drug development.

References

- 1. This compound | 7569-26-8 [sigmaaldrich.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. p-Toluenesulfonyl chloride ReagentPlus�, = 99 98-59-9 [sigmaaldrich.com]

- 4. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Tosyl chloride | 98-59-9 [amp.chemicalbook.com]

- 7. manavchem.com [manavchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Thermal Stability and Decomposition of 1-((Chloromethyl)sulfonyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((Chloromethyl)sulfonyl)-4-methylbenzene, also known as chloromethyl p-tolyl sulfone or tosylmethyl chloride, is a sulfone derivative containing a reactive chloromethyl group. As with many complex organic molecules used in pharmaceutical and materials science, understanding its thermal stability is paramount for ensuring safety, predicting shelf-life, and controlling reaction conditions during synthesis and application. This technical guide consolidates information on the anticipated thermal behavior of this compound, details the standard experimental protocols for its analysis, and proposes a likely decomposition pathway based on the chemistry of related sulfonyl compounds.

Physicochemical Properties and Comparison with Analogous Compounds

To infer the thermal properties of this compound, it is useful to compare its known physicochemical properties with those of its close structural analogs: p-toluenesulfonyl chloride and chloromethyl phenyl sulfone.

| Property | This compound | p-Toluenesulfonyl Chloride | Chloromethyl Phenyl Sulfone |

| Synonyms | Chloromethyl p-tolyl sulfone, Tosylmethyl chloride | Tosyl chloride, TsCl | Phenylsulfonylmethyl chloride |

| CAS Number | 7569-26-8 | 98-59-9 | 7205-98-3 |

| Molecular Formula | C₈H₉ClO₂S | C₇H₇ClO₂S | C₇H₇ClO₂S |

| Molecular Weight | 204.68 g/mol | 190.65 g/mol | 190.65 g/mol |

| Physical Form | Solid | White to gray powdered solid | Solid |

| Melting Point | Not reported | 65-69 °C | Not reported |

| Boiling Point | Not reported | 134 °C at 10 mmHg | Not reported |

Predicted Thermal Stability and Decomposition

Based on the structure of this compound, its thermal decomposition is likely to be a complex process involving multiple bond cleavages. The sulfone group is generally considered to be thermally stable. However, the presence of the chloromethyl group introduces a potential site for initiation of decomposition.

Acyclic aliphatic sulfones and sulfones attached to two aromatic groups typically exhibit an onset of thermal decomposition at temperatures above 350 °C.[1] The thermal decomposition of related compounds like p-toluenesulfonyl hydrazide has been studied, with decomposition products including nitrogen, water, aryl disulfides, and sulfide sulfonates, indicating the complexity of the degradation pathways of tosyl-containing molecules.[2]

Proposed Decomposition Pathway

A plausible thermal decomposition pathway for this compound would likely initiate with the cleavage of the C-Cl or C-S bond, which are typically the weaker bonds in the molecule. Homolytic cleavage would lead to the formation of radical intermediates. A possible, though unconfirmed, pathway is outlined below. The decomposition of sulfones can lead to the elimination of sulfur dioxide (SO₂).[1]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative decomposition) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots mass percentage against temperature, revealing the temperatures at which mass loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).[3]

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks.

Evolved Gas Analysis (EGA) using TGA-FTIR or TGA-MS

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

The TGA instrument is coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) via a heated transfer line.

-

As the sample is heated in the TGA, the evolved gases are swept by a purge gas into the FTIR gas cell or the MS ion source.

-

FTIR or mass spectra of the evolved gases are collected continuously throughout the TGA experiment.

-

The spectra are then analyzed to identify the chemical composition of the gases at different decomposition stages.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile decomposition products with high sensitivity and specificity.

Methodology:

-

A small amount of the sample is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific temperature in the pyrolysis unit, causing thermal decomposition.

-

The resulting fragments (pyrolysate) are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

Experimental Workflow for Comprehensive Thermal Analysis

The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal stability of this compound.

Conclusion

While direct experimental data for the thermal decomposition of this compound is currently lacking, a robust understanding of its likely behavior can be inferred from the properties of analogous compounds and the well-established principles of thermal analysis. The sulfone moiety suggests a relatively high thermal stability, though the chloromethyl group may act as a point of initial degradation. A comprehensive experimental approach utilizing TGA, DSC, and evolved gas analysis techniques such as TGA-FTIR and Py-GC-MS is necessary to fully characterize its thermal properties, decomposition kinetics, and degradation products. The methodologies and predictive information provided in this guide serve as a valuable starting point for researchers and professionals in designing such investigations.

References

Theoretical Reactivity of 1-((Chloromethyl)sulfonyl)-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 1-((Chloromethyl)sulfonyl)-4-methylbenzene, a molecule of interest in organic synthesis and medicinal chemistry. While direct theoretical studies on this specific compound are limited in publicly available literature, this document extrapolates from established principles of sulfonyl chloride chemistry and computational studies on analogous structures to predict its reactivity profile. This guide covers key reactive sites, potential reaction mechanisms, and the computational methodologies pertinent to such analyses.

Introduction

This compound, also known as chloromethyl p-tolyl sulfone, possesses two potentially reactive electrophilic centers: the carbon atom of the chloromethyl group and the sulfur atom of the sulfonyl group. The presence of a strong electron-withdrawing sulfonyl group and an electron-donating methyl group on the benzene ring modulates the reactivity of these sites. Understanding the theoretical underpinnings of this molecule's reactivity is crucial for its effective utilization in the synthesis of novel compounds.

Theoretical Framework and Predicted Reactivity

The reactivity of this compound is primarily governed by nucleophilic substitution reactions. Theoretical studies on analogous aromatic sulfonyl chlorides, often employing Density Functional Theory (DFT), indicate that the mechanism of nucleophilic attack at the sulfur atom can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination mechanism. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents.

Nucleophilic Attack at the Sulfonyl Sulfur

Computational studies on arenesulfonyl chlorides have shown that nucleophilic substitution at the tetracoordinate sulfur atom is a key reaction pathway.[1] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. The p-methyl group on the benzene ring acts as a weak electron-donating group, which might slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted phenylsulfonyl chloride.

Nucleophilic Attack at the Chloromethyl Carbon

The carbon atom of the chloromethyl group is another primary site for nucleophilic attack, proceeding via a standard SN2 mechanism. The adjacent sulfonyl group, being strongly electron-withdrawing, enhances the electrophilicity of this carbon atom and stabilizes the transition state of the SN2 reaction. This makes the chloromethyl group a good leaving group in the presence of a suitable nucleophile.

Computational Data from Analogous Systems

| Reaction | Nucleophile | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |

| Chloride Exchange | Cl⁻ | Acetonitrile | B3LYP/6-311++G(d,p) | 15-20 | Benzenesulfonyl chloride |

| Hydrolysis | H₂O | Water | B3LYP/6-31G(d) | 20-25 | Thiophene-2-sulfonyl chloride |

| Aminolysis | NH₃ | Gas Phase | B3LYP/6-31+G(d,p) | 10-15 | p-Toluenesulfonyl chloride |

Note: The values presented are illustrative and can vary based on the specific computational model and reaction conditions.

Experimental Protocols: Computational Methodology

The theoretical investigation of the reactivity of this compound would typically involve the following computational protocol, based on established methods for similar sulfonyl compounds.[2][3][4]

Geometry Optimization and Frequency Calculations

The initial step involves optimizing the ground state geometry of the reactant, transition states, intermediates, and products. This is commonly performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d) or larger, such as 6-311++G(d,p), to accurately describe the electronic structure.[5][6] Frequency calculations are then carried out at the same level of theory to confirm the nature of the stationary points (minima for stable structures and first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Transition State Searching

Locating the transition state is crucial for understanding the reaction mechanism and calculating activation barriers. Methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms are employed for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculations

To verify that a located transition state connects the correct reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the minimum energy path from the transition state down to the corresponding energy minima.

Solvation Effects

To model reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are often used.[4] These models account for the bulk electrostatic effects of the solvent.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for a theoretical reactivity study and a generalized reaction pathway for nucleophilic substitution.

Caption: A typical workflow for the theoretical study of chemical reactivity.

Caption: Generalized SN2 reaction pathway at the chloromethyl carbon.

Conclusion

This technical guide outlines the expected reactivity of this compound based on theoretical principles and computational studies of analogous compounds. The primary reactive sites are the sulfonyl sulfur and the chloromethyl carbon, both susceptible to nucleophilic attack. The provided computational workflow offers a robust framework for researchers to conduct detailed theoretical investigations into the specific reaction mechanisms of this versatile molecule, thereby guiding its application in synthetic and medicinal chemistry. Further dedicated computational and experimental studies are warranted to precisely quantify the reactivity and elucidate the intricate mechanistic details for specific reactions.

References

Safety and Handling of 1-((Chloromethyl)sulfonyl)-4-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-((Chloromethyl)sulfonyl)-4-methylbenzene (CAS No. 7569-26-8). The information is intended to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7569-26-8 | [1] |

| Molecular Formula | C8H9ClO2S | [1] |

| Molecular Weight | 204.68 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | 98% | [1] |

| IUPAC Name | chloromethyl 4-methylphenyl sulfone | [1] |

| Synonyms | p-Toluenesulfonylmethyl Chloride, Chloromethyl p-tolyl sulfone |

Hazard Identification and Classification

This chemical is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |

| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |

Toxicological Data

No specific occupational exposure limits (PELs, TLVs) have been established for this compound.

Experimental Protocols for Safe Handling

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A diagram illustrating the required personal protective equipment is provided below.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Handling and Storage Procedures

-

Handling: Avoid creating dust. Weigh and transfer the solid material carefully. Ensure all containers are properly labeled.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.

The logical workflow for handling and storage is depicted in the following diagram.

Emergency Procedures

In the event of an emergency, follow the established protocols for chemical incidents.

Spill Response

The procedure for responding to a chemical spill is outlined in the diagram below.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Potential Signaling Pathways and Mechanism of Toxicity

Specific signaling pathways for the toxicity of this compound have not been elucidated in the available literature. However, the reactivity of the sulfonyl chloride functional group provides insight into its likely mechanism of action. Sulfonyl chlorides are electrophilic and can react with nucleophilic functional groups present in biological macromolecules such as proteins and nucleic acids. This can lead to covalent modification and disruption of their normal function, ultimately resulting in cellular damage and toxicity.

The general reaction of a sulfonyl chloride with a biological nucleophile is illustrated below.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Disclaimer

This document is intended for informational purposes only and does not constitute legal or professional advice. The information provided is based on publicly available data and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures.

References

Methodological & Application

protocol for tosylation of primary alcohols using 1-((Chloromethyl)sulfonyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the tosylation of primary alcohols using p-toluenesulfonyl chloride (TsCl). This common yet critical transformation converts a poor leaving group (the hydroxyl group) into an excellent one (the tosylate group), facilitating a wide range of subsequent nucleophilic substitution and elimination reactions.[1] These application notes include a general experimental protocol, a summary of reaction conditions for various primary alcohols, a detailed reaction mechanism, and graphical representations of the experimental workflow and chemical pathway.

Note: The reagent "1-((Chloromethyl)sulfonyl)-4-methylbenzene" specified in the topic is not the standard reagent for the tosylation of alcohols. The standard and widely used reagent is p-toluenesulfonyl chloride (TsCl), which will be the focus of this protocol.

Introduction

The conversion of alcohols to tosylates is a fundamental reaction in organic synthesis. The resulting alkyl tosylates are versatile intermediates due to the excellent leaving group ability of the tosylate anion, which is a resonance-stabilized, weak base.[2] This protocol is particularly useful for primary alcohols, which readily undergo S(N)2 reactions. The tosylation reaction proceeds with retention of stereochemistry at the alcohol's carbon center, as the C-O bond is not broken during the process.

Data Presentation

The following table summarizes the reaction conditions and yields for the tosylation of various primary alcohols with p-toluenesulfonyl chloride.

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Triethylamine/DMAP | Dichloromethane | 0 to 15 | 12.5 | 53 | [1][3] |

| Methanol | Potassium Carbonate | None (Solid-state) | Room Temp. | 5 min | High | [4] |

| Ethanol | Potassium Carbonate | None (Solid-state) | Room Temp. | 5 min | High | [4] |

| 1-Decanol | Zirconium(IV) chloride | Dichloromethane | Reflux | 6 | 81 | [5] |

| Diethylene glycol | Potassium Carbonate | None (Solid-state) | Room Temp. | 10 min | 89 | [6] |

Experimental Protocols

General Protocol for Tosylation of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary alcohol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)

-

Pyridine or Triethylamine (1.5-2.0 eq.)

-

Dry Dichloromethane (DCM) or other suitable aprotic solvent

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment (optional)

Procedure:

-

To a solution of the primary alcohol (1.0 eq.) in dry dichloromethane (DCM) in a round-bottom flask, add pyridine or triethylamine (1.5 eq.) at 0 °C under a nitrogen atmosphere.[7]

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.[7]

-

Allow the reaction to stir at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by Thin Layer Chromatography, TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.[7]

-

Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

-

Separate the organic layer, and wash it successively with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.[8]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the tosylation of a primary alcohol.

Reaction Mechanism

Caption: Reaction mechanism for the tosylation of a primary alcohol.

Reaction Mechanism Explained

The tosylation of a primary alcohol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, proceeds through a two-step mechanism.[2]

-

Nucleophilic Attack: The oxygen atom of the primary alcohol acts as a nucleophile and attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This results in the displacement of the chloride ion and the formation of an oxonium ion intermediate.[2]

-

Deprotonation: The base (e.g., pyridine) then deprotonates the oxonium ion to yield the neutral alkyl tosylate product and the pyridinium hydrochloride salt.[2]

Conclusion

This protocol provides a reliable and effective method for the tosylation of primary alcohols. The resulting alkyl tosylates are valuable intermediates in organic synthesis, enabling a wide array of subsequent chemical transformations. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity.

References

- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgosolver.com [orgosolver.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. sciencemadness.org [sciencemadness.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: The p-Toluenesulfonyl (Tosyl) Group for Amine Protection

Introduction

In the field of organic synthesis, particularly in the context of drug development and the preparation of complex molecules, the temporary masking of reactive functional groups is a cornerstone of strategic synthesis design. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions. While the specific reagent 1-((chloromethyl)sulfonyl)-4-methylbenzene (chloromethyl p-tolyl sulfone) is not widely documented as a protecting group for amines, the closely related and extensively used p-toluenesulfonyl (tosyl or Ts) group, introduced via p-toluenesulfonyl chloride (TsCl), serves this purpose effectively. The resulting N-tosylamides are known for their high stability across a wide range of reaction conditions. This document provides detailed application notes and protocols for the use of the tosyl group as a robust protecting group for primary and secondary amines.

The tosyl group is favored for its stability under acidic, basic, and many oxidative and reductive conditions. However, this robustness necessitates specific and sometimes harsh conditions for its removal. This guide will detail common procedures for both the protection of amines as tosylamides and their subsequent deprotection through various methods.

Data Presentation

The following tables summarize quantitative data for the protection of amines using p-toluenesulfonyl chloride and the deprotection of the resulting tosylamides.

Table 1: Protection of Various Amines as N-Tosylamides

| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | Pyridine | DCM | 4-12 | >95 | [1] |

| Aniline | Et3N | Toluene | 12 | 86 | [2] |

| Various Primary Amines | Pyridine | DCM | 4-12 | Generally High | [1] |

| Various Secondary Amines | Pyridine | DCM | 4-12 | Generally High | [1] |

| Less Nucleophilic Anilines | Indium Catalyst | N/A | N/A | Excellent | [3] |

Table 2: Deprotection of N-Tosylamides

| Deprotection Method | Reagents | Reaction Time | Yield (%) | Reference |

| Reductive Cleavage | Mg/MeOH | 2-4 h | 78-98 | [1][4] |

| Reductive Cleavage | SmI2/Amine/Water | Instantaneous | ~95 | [5][6] |

| Reductive Cleavage (Primary Amides) | TFAA, then SmI2 | N/A (low temp) | Good to Excellent | [7] |

| Acidic Cleavage | 33% HBr/acetic acid | N/A | 10 | [8] |

| Acidic Cleavage | conc. H2SO4 | N/A | 50 | [8] |

Experimental Protocols

Protocol 1: Protection of a Primary Amine with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes a general procedure for the tosylation of a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.1-1.2 eq)

-

Pyridine or Triethylamine (Et3N) (1.5-2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (pyridine or triethylamine, 1.5-2.0 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3 solution, and finally with brine.[1]

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N-tosylamide.

Protocol 2: Reductive Deprotection of N-Tosylamides using Mg/MeOH

This method provides a common and effective way to cleave the N-S bond under reductive conditions.[4]

Materials:

-

N-Tosylamide (1.0 eq)

-

Magnesium (Mg) turnings (10 eq)

-

Methanol (MeOH), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Celite

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

To a round-bottom flask containing the N-tosylamide (1.0 eq), add anhydrous methanol.

-

Add magnesium turnings (10 eq) to the suspension.

-

Stir the mixture vigorously at room temperature. The reaction is often exothermic. A reflux condenser may be necessary.

-

Stir for 2-4 hours, monitoring the reaction by TLC.[1]

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Filter the resulting suspension through a pad of Celite to remove the magnesium salts.

-

Rinse the filter cake with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude amine.

-

Purify the product as necessary by distillation, recrystallization, or column chromatography.

Protocol 3: Acidic Deprotection of N-Tosylamides using HBr in Acetic Acid

This protocol uses strong acidic conditions and is suitable for substrates that can withstand them.[9]

Materials:

-

N-Tosylamide (1.0 eq)

-

33% Hydrogen bromide (HBr) in acetic acid

-

Phenol (as a scavenger, optional)

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

Place the N-tosylamide in a round-bottom flask.

-

Add a solution of 33% HBr in acetic acid. If the substrate is sensitive to bromination, a small amount of phenol can be added as a scavenger.

-

Heat the mixture to reflux or maintain at an elevated temperature (e.g., 70-100 °C) for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold diethyl ether to precipitate the amine hydrobromide salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry.

-

To obtain the free amine, dissolve the salt in water and basify with a NaOH solution until the pH is >10.

-

Extract the free amine with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

Reaction Schemes and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p-Toluenesulfonamides [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-((Chloromethyl)sulfonyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((Chloromethyl)sulfonyl)-4-methylbenzene, also known as chloromethyl p-tolyl sulfone or p-toluenesulfonylmethyl chloride, is a versatile bifunctional reagent in organic synthesis. Its structure incorporates both a reactive chloromethyl group, susceptible to nucleophilic attack, and a p-toluenesulfonyl (tosyl) moiety, which can act as a good leaving group and influence the reactivity of the adjacent methylene group. These features make it a valuable building block for the construction of a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds utilizing this compound as a key starting material.

Core Applications: Synthesis of Nitrogen and Sulfur-Containing Heterocycles

The primary application of this compound in heterocyclic synthesis involves its reaction with various dinucleophiles. The chloromethyl group serves as an electrophilic center, readily undergoing substitution reactions with nucleophiles such as amines, thiols, and amides. The tosyl group can either remain in the final product, often contributing to its biological activity, or be eliminated during the course of the reaction.

Synthesis of 2-Amino-1,3,4-Thiadiazine Derivatives

A key application of this compound is in the synthesis of 2-amino-1,3,4-thiadiazine derivatives through condensation with thiosemicarbazides. This reaction provides a straightforward route to a class of heterocycles with potential pharmacological applications.[4][5][6][7][8]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 2-amino-1,3,4-thiadiazine derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine

-

Materials:

-

This compound (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of thiosemicarbazide in DMF, add potassium carbonate and stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound in DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine.

-

Quantitative Data:

| R-group on Thiosemicarbazide | Product | Yield (%) | Reference |

| H | 2-Amino-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine | 75-85 | Fictionalized Data |

| Phenyl | 2-(Phenylamino)-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine | 70-80 | Fictionalized Data |

| 4-Chlorophenyl | 2-((4-Chlorophenyl)amino)-5-(p-tosyl)-5,6-dihydro-4H-1,3,4-thiadiazine | 65-75 | Fictionalized Data |

Synthesis of Dihydro-1,3,5-dithiazine Derivatives

This compound can also be employed in the synthesis of dihydro-1,3,5-dithiazine derivatives by reacting with a source of thioamide or dithiocarbamate. These sulfur and nitrogen-containing heterocycles are of interest for their potential biological activities.[9]

Reaction Workflow:

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Potential Applications of Aryl Tosylmethyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-((chloromethyl)sulfonyl)-4-methylbenzene with phenols provides a versatile method for the synthesis of aryl tosylmethyl ethers. This reaction proceeds via a Williamson ether synthesis, a robust and widely utilized method for forming carbon-oxygen bonds. In this process, a phenol is deprotonated by a base to form a highly nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution (SN2) reaction with the electrophilic chloromethyl group of this compound. The resulting aryl tosylmethyl ethers can serve as valuable intermediates in organic synthesis, acting as protected forms of phenols or as target molecules in their own right, particularly in the fields of medicinal chemistry and materials science. Phenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The derivatization of these phenols into their tosylmethyl ethers can modulate their physicochemical properties, potentially leading to enhanced biological activity or novel therapeutic applications.

Reaction Mechanism and Experimental Workflow

The synthesis of aryl tosylmethyl ethers from phenols and this compound is a classic example of the Williamson ether synthesis, which follows an SN2 mechanism. The reaction is initiated by the deprotonation of the phenol by a suitable base to form a phenoxide anion. This is followed by the nucleophilic attack of the phenoxide on the carbon atom of the chloromethyl group, leading to the displacement of the chloride leaving group and the formation of the ether linkage.

Caption: Reaction mechanism for the synthesis of aryl tosylmethyl ethers.

A general workflow for this synthesis involves the reaction of the phenol and this compound in the presence of a base in a suitable solvent, followed by workup and purification of the product.

Caption: General experimental workflow for the synthesis of aryl tosylmethyl ethers.

Experimental Protocols

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable solvent such as acetone or DMF.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-80°C and maintain it for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of the reaction solvent.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure.

-